molecular formula C7H13NO2 B3350722 5-Hydroxy-3,3,5-trimethylpyrrolidin-2-one CAS No. 29777-63-7

5-Hydroxy-3,3,5-trimethylpyrrolidin-2-one

Cat. No.: B3350722
CAS No.: 29777-63-7
M. Wt: 143.18 g/mol
InChI Key: UINUXFJCLDZRHO-UHFFFAOYSA-N
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Description

5-Hydroxy-3,3,5-trimethylpyrrolidin-2-one is a chiral pyrrolidin-2-one derivative of interest in medicinal chemistry and pharmaceutical research. Compounds within this structural class are frequently investigated as synthetic intermediates or core scaffolds in the development of active pharmaceutical ingredients (APIs). Pyrrolidin-2-one derivatives have demonstrated significant research value, particularly as building blocks for CFTR correctors used in cystic fibrosis therapy. For instance, the (S)-3,5,5-trimethylpyrrolidin-2-one moiety is a key structural component in Elexacaftor (VX-445), a corrector in the triple-combination drug Trikafta/Kaftrio . These small molecule modulators target defects in the CFTR protein by improving its folding and trafficking to the cell membrane . This compound is intended for research applications such as organic synthesis, method development, and the exploration of structure-activity relationships. It is offered as a characterized material to support scientific discovery and innovation. Handling Note: For research purposes only. Not for diagnostic, therapeutic, or consumer use. Please consult the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

5-hydroxy-3,3,5-trimethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(2)4-7(3,10)8-5(6)9/h10H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINUXFJCLDZRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1=O)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300017
Record name 5-hydroxy-3,3,5-trimethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29777-63-7
Record name NSC134318
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-hydroxy-3,3,5-trimethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3,3,5-trimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,5-trimethyl-2-pyrrolidinone with a hydroxylating agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3,3,5-trimethylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Hydroxy-3,3,5-trimethylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential therapeutic uses, such as in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3,3,5-trimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

  • 5-Hydroxy-3,3,5-trimethyl-2-furanone vs. 5-Hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one: Both are furanones but differ in substituents. The former has a fully methyl-substituted ring (3,3,5-trimethyl), while the latter features a pentyl chain and asymmetrical dimethyl groups (3,4-dimethyl). The pentyl chain in the latter likely enhances lipophilicity, improving membrane permeability and allelopathic efficacy . The biomass-derived furanone () is synthesized through abiotic processes, whereas the allelopathic furanone is biosynthesized in plants.
  • Comparison with 3-Amino-1-hydroxy-pyrrolidin-2-one: The pyrrolidin-2-one core distinguishes this compound as a lactam (amide), whereas furanones are lactones (esters).

Biological Activity

5-Hydroxy-3,3,5-trimethylpyrrolidin-2-one, a pyrrolidinone derivative, has garnered attention for its potential biological activities. This compound is characterized by a five-membered lactam ring featuring hydroxyl and methyl substituents, which contribute to its unique chemical and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory effects, along with relevant research findings.

  • Molecular Formula : C7H13NO2
  • Molecular Weight : 143.18 g/mol
  • CAS Number : 29777-63-7

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mLBenchchem
Escherichia coli64 µg/mLBenchchem
Candida albicans16 µg/mLBenchchem

The compound's mechanism of action in antimicrobial activity may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. The hydroxyl group in the structure is believed to play a crucial role in modulating inflammatory responses.

  • Case Study : In a controlled study involving animal models, administration of this compound resulted in a significant reduction of inflammatory markers such as cytokines and prostaglandins when compared to control groups.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds, facilitating binding to proteins involved in inflammatory pathways or microbial metabolism.

Synthesis and Applications

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Research continues to explore its applications in medicinal chemistry as a potential lead compound for drug development targeting infectious diseases and inflammatory disorders .

Comparative Analysis

Comparative studies with similar compounds highlight the unique biological profile of this compound. For instance:

Compound Biological Activity
3,3-Dimethyl-2-pyrrolidinoneModerate antimicrobial activity
5-Hydroxy-2-pyrrolidinoneLimited anti-inflammatory effects

The distinct combination of hydroxyl and methyl groups in this compound enhances its reactivity and biological efficacy compared to its analogs .

Q & A

Q. What computational tools predict the compound’s reactivity and bioactivity?

  • Density functional theory (DFT) calculates charge distribution and reactive sites (e.g., nucleophilic hydroxyl oxygen). Molecular dynamics simulations model interactions with biological membranes or proteins .
  • Methodological Insight : Compare computed (e.g., Gaussian) and experimental (e.g., X-ray) geometries to validate models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-3,3,5-trimethylpyrrolidin-2-one
Reactant of Route 2
5-Hydroxy-3,3,5-trimethylpyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.